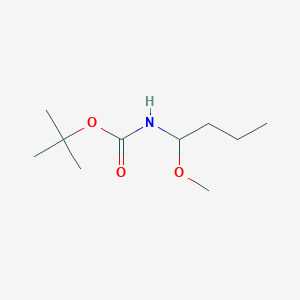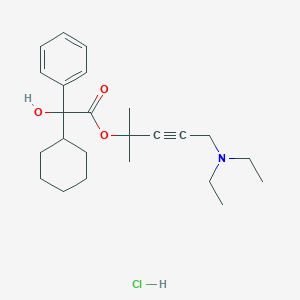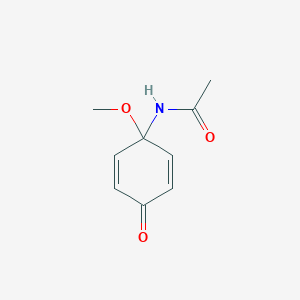
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide, also known as MOCA, is an organic compound that has been extensively studied for its potential applications in scientific research. MOCA is a cyclic amide that contains a methoxy group and a carbonyl group in its structure. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mécanisme D'action
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits HDACs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an increase in histone acetylation, which results in changes in gene expression. The specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide depend on the concentration and duration of exposure. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3 at low concentrations, while higher concentrations can inhibit other HDAC isoforms.
Effets Biochimiques Et Physiologiques
The inhibition of HDACs by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have various biochemical and physiological effects. In cancer cells, HDAC inhibition leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. This results in the suppression of tumor growth and metastasis. In addition, HDAC inhibition by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can improve the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, and it has a specific target, HDACs, which makes it a selective inhibitor. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide also has some limitations. It has a short half-life in vivo, which limits its efficacy as a therapeutic agent. In addition, its selectivity for HDAC isoforms can be affected by the concentration and duration of exposure, which can lead to off-target effects.
Orientations Futures
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases. Future research should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy as a therapeutic agent. In addition, further studies are needed to investigate the specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide and their role in cancer biology. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can also be used as a research tool to study epigenetic regulation and gene expression in various biological processes.
Méthodes De Synthèse
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be synthesized using different methods, including the reaction of 4-methoxycarbonylphenylhydrazine with cyclohexanone, followed by the reaction of the resulting compound with acetic anhydride. Other methods involve the reaction of 4-methoxycarbonylphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by the reaction of the resulting compound with acetic anhydride. The purity and yield of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be improved by recrystallization from a suitable solvent, such as ethanol or methanol.
Applications De Recherche Scientifique
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been investigated for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. HDACs are overexpressed in various types of cancer, and their inhibition has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propriétés
IUPAC Name |
N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQWQZLNOHPUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(C=CC(=O)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568397 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide | |
CAS RN |
139356-93-7 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
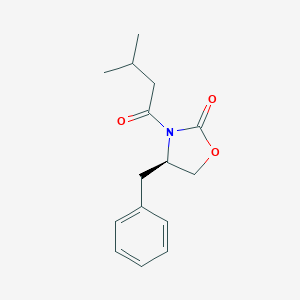



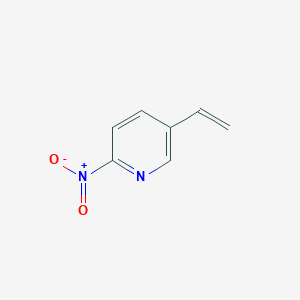
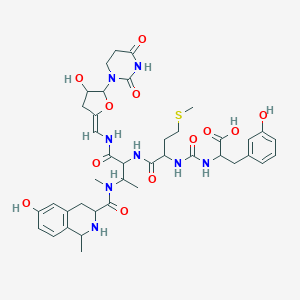
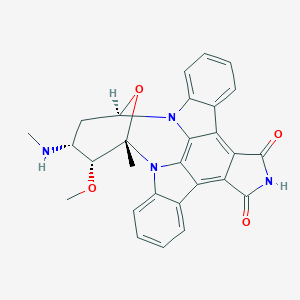
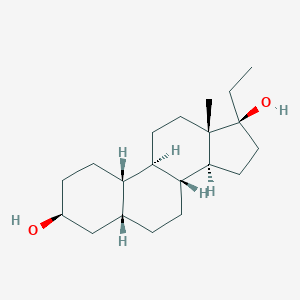
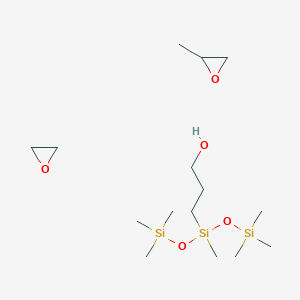

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
